molecular formula C10H11BrN2O B1522522 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine CAS No. 1305324-84-8

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine

Cat. No.: B1522522
CAS No.: 1305324-84-8
M. Wt: 255.11 g/mol
InChI Key: FEKTXQGZQAJGIJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine is a chemical compound characterized by its bromine and tert-butyl groups attached to an oxazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine typically involves multiple steps, starting with the construction of the oxazolo[4,5-c]pyridine core One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the bromine atom to form a corresponding bromide.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation: Bromates or other oxidized bromine species.

  • Reduction: Bromide salts or other reduced forms.

  • Substitution: A wide range of substituted oxazolo[4,5-c]pyridines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with bacterial cell membranes and inhibition of essential enzymes.

  • Anticancer Activity: Inhibition of kinases and other signaling molecules involved in cancer progression.

Comparison with Similar Compounds

  • 4-Bromo-2-methyl-oxazolo[4,5-c]pyridine

  • 4-Bromo-2-phenyl-oxazolo[4,5-c]pyridine

  • 4-Bromo-2-(methylthio)-oxazolo[4,5-c]pyridine

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Properties

IUPAC Name

4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2,3)9-13-7-6(14-9)4-5-12-8(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKTXQGZQAJGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209588
Record name Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-84-8
Record name Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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